molecular formula C20H18N6OS B3731010 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

Cat. No.: B3731010
M. Wt: 390.5 g/mol
InChI Key: PQIVSWRZRWWTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrimidinone derivatives functionalized with quinazoline and pyridine moieties. Its structure features a pyrimidin-4(3H)-one core substituted with a 4,6-dimethylquinazolin-2-ylamino group at position 2 and a pyridin-2-ylsulfanylmethyl group at position 4. The quinazoline moiety is known for its role in inhibiting enzymes like dihydrofolate reductase (DHFR) and interacting with tumor-associated proteins such as translationally controlled tumor protein (TCTP) . The pyridine-sulfanyl substituent may enhance solubility and binding specificity to biological targets, as seen in analogous compounds .

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-12-6-7-16-15(9-12)13(2)22-19(24-16)26-20-23-14(10-17(27)25-20)11-28-18-5-3-4-8-21-18/h3-10H,11H2,1-2H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIVSWRZRWWTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4,6-dimethylquinazoline-2-amine with a pyridine-sulfanyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, binding affinities, and pharmacological properties of the target compound with its closest analogs:

Compound Name Substituents (Positions) Binding Energy (kcal/mol) Ki (nM) Yield (%) Melting Point (°C) Key Findings
Target Compound : 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one Quinazoline (2), Pyridine-sulfanyl (6) N/A N/A N/A N/A Hypothesized TCTP inhibition; structural similarity to high-affinity ligands
ZINC17879278 Quinazoline (2), Pyrimidine-sulfanyl (6) -9.50 ± 0.01 68.29 N/A N/A High TCTP binding affinity; comparable to Artesunate (positive control)
ZINC9419129 Quinazoline (2), 3-Methoxyphenyl (6) -9.50 ± 0.01 42.07 N/A N/A Superior Ki to ZINC17879278; methoxy group enhances hydrophobic interactions
BH54303 (2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one) Quinazoline (2), 4-Fluorophenyl (6) N/A N/A N/A N/A Fluorine substituent improves metabolic stability; potential for CNS targeting
2d (2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one) p-Tolylamino (6), 4-Nitrophenyl (2) N/A N/A 83.9 227.6–228.6 High yield; nitro group may confer redox activity
4a (2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one) Thienopyrimidine core, Methoxyphenyl (6) N/A N/A 87 214–215 Demonstrated DHFR inhibition; methoxy group enhances solubility

Key Observations:

Structural Influence on Binding :

  • The quinazoline moiety in ZINC17879278 and ZINC9419129 contributes to strong TCTP binding (Ki < 100 nM), comparable to Artesunate (Ki = 53.67 µM) .
  • Replacement of pyridine-sulfanyl (target compound) with pyrimidine-sulfanyl (ZINC17879278) reduces Ki by 1.6-fold, suggesting pyridine’s electron-rich environment enhances target engagement .

Substituent Effects :

  • Methoxy groups (ZINC9419129, 4a) improve both binding affinity and solubility, likely due to increased hydrogen bonding and reduced hydrophobicity .
  • Fluorophenyl groups (BH54303) enhance metabolic stability, a critical factor for in vivo efficacy .

Synthetic Accessibility :

  • Compounds like 2d and 4a achieve yields >80%, indicating feasible scalability for derivatives with similar substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.